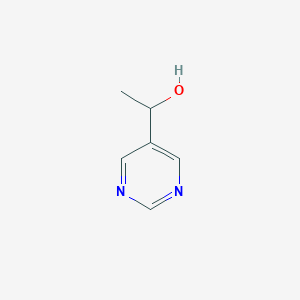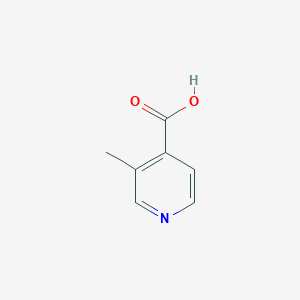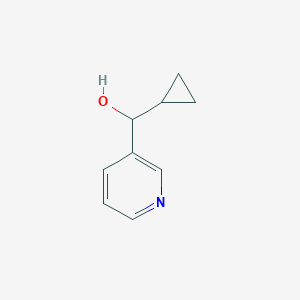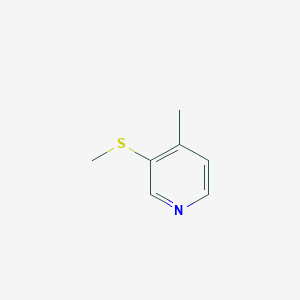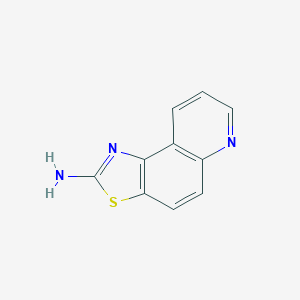
10-Nitrolinoleic acid
説明
10-Nitrolinoleic acid is a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist . It competes with [3H]Rosiglitazone for binding to PPAR-γ, with an IC50 of 0.22 μM .
Synthesis Analysis
10-Nitrolinoleate is a nitrated fatty acid formed from linoleic acid upon exposure to acidified nitrite . The stereocontrolled synthesis of 10-nitrolinoleic acid has been reported .Molecular Structure Analysis
The molecular formula of 10-Nitrolinoleic acid is C18H31NO4 . The InChi representation isInChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17 (19 (22)23)15-12-9-6-7-10-13-16-18 (20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3, (H,20,21)/b11-8-,17-15+ . Chemical Reactions Analysis
The aqueous decay and concomitant release of nitric oxide (NO) by nitrolinoleic acid are reported. Mass spectrometric analysis of reaction products supports a modified Nef reaction as the mechanism accounting for the generation of NO by the aqueous reactions of fatty acid nitroalkene derivatives .Physical And Chemical Properties Analysis
The exact mass of 10-Nitrolinoleic acid is 325.225309 . It has 23 heavy atoms, 0 rings, 0 aromatic rings, 15 rotatable bonds, a Van der Waals molecular volume of 355.56, a topological polar surface area of 80.44, 1 hydrogen bond donor, and 5 hydrogen bond acceptors .科学的研究の応用
Obesity and Metabolic Health
10-Nitrolinoleic acid has been found to play a role in modulating gut microbiota and improving lipid metabolism . In a study on high-fat-diet-fed mice, it was found that the supplementation of 10-Nitrolinoleic acid reduced body weight by 30.56%, mitigated liver damage, and improved insulin resistance and inflammation in obese mice .
Gut Microbiota Modulation
10-Nitrolinoleic acid has been associated with changes in gut microbiota composition . It increased short-chain fatty acid (SCFA) levels and SCFA-producing bacteria, and reduced levels of harmful bacteria .
Lipid Metabolism
10-Nitrolinoleic acid is an endogenous lipid mediator and agonist of PPAR . This suggests that it plays a role in lipid metabolism, which is crucial for energy production and storage in the body .
Anti-Inflammatory Effects
The levels of 10-Nitrolinoleic acid are elevated under various inflammatory conditions, resulting in different anti-inflammatory effects .
Nitration and Oxidation of Fatty Acids
10-Nitrolinoleic acid is one of the multiply nitrated and oxidized fatty acids . It can be used as a marker for nitrosative stress, which is associated with various pathological conditions .
Quality Variations in Food Products
Changes in the levels of 10-Nitrolinoleic acid have been used to assess the quality variations in food products .
作用機序
Target of Action
10-Nitrolinoleic acid is a potent endogenous ligand for the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear hormone receptor that regulates glucose homeostasis, lipid metabolism, and inflammation .
Mode of Action
10-Nitrolinoleic acid competes with Rosiglitazone for binding to PPAR-γ, with an IC50 of 0.22 μM . This means that 10-Nitrolinoleic acid can bind to the PPARγ receptor and activate it, leading to changes in the cell’s function.
Biochemical Pathways
The activation of PPARγ by 10-Nitrolinoleic acid leads to several downstream effects. For instance, it induces CD36 expression in macrophages, promotes adipocyte differentiation, and enhances glucose uptake . These actions are crucial for maintaining metabolic homeostasis in the body.
Pharmacokinetics
It is known that nitroalkene derivatives of linoleic acid, such as 10-nitrolinoleic acid, are formed via nitric oxide-dependent oxidative inflammatory reactions and are found at concentrations of 500 nm in the blood of healthy individuals .
Result of Action
The activation of PPARγ by 10-Nitrolinoleic acid has several cellular effects. It leads to the upregulation of CD36 expression in macrophages, which plays a crucial role in lipid metabolism and immune response . It also promotes the differentiation of adipocytes, which are cells specialized in storing energy in the form of fat . Furthermore, it enhances glucose uptake, which is essential for energy production .
Action Environment
The action of 10-Nitrolinoleic acid is influenced by various environmental factors. For instance, its formation is dependent on nitric oxide-dependent oxidative inflammatory reactions . Moreover, its action can be modulated by the presence of other compounds. For example, it competes with Rosiglitazone for binding to PPAR-γ .
将来の方向性
Nitrolinoleic acid is present in plasma lipoproteins and red blood cell membranes at concentrations of 500 nM, rendering this species the most quantitatively abundant, biologically active oxide of nitrogen in the human vascular compartment . This suggests that nitroalkene derivatives of linoleic acid are pluripotent signaling mediators that act not only via receptor-dependent mechanisms, but also by transducing the signaling actions of NO via pathways subject to regulation by the relative distribution of LNO2 to hydrophobic versus aqueous microenvironments .
特性
IUPAC Name |
(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVHAQTWXTCLY-XYWKCAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261386 | |
| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Nitrolinoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
10-Nitrolinoleic acid | |
CAS RN |
774603-04-2 | |
| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774603-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Nitrolinoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 10-nitrolinoleic acid (10-NO₂LA) interact with its target and what are the downstream effects?
A1: 10-NO₂LA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma). [] Binding of 10-NO₂LA to PPAR-gamma induces a conformational change that allows the receptor to heterodimerize with the retinoid X receptor. This complex then binds to specific DNA sequences called PPAR response elements, ultimately regulating the transcription of genes involved in lipid and glucose metabolism. []
Q2: Can you elaborate on the stability differences between 9-nitrolinoleic acid (9-NO₂LA) and 10-NO₂LA? Why is this important?
A2: Research has revealed a striking difference in stability between 9-NO₂LA and 10-NO₂LA under biomimetic conditions. 9-NO₂LA degrades rapidly, forming products like hydroxy-, keto-, and even a unique nitronitrate ester derivative. [] This suggests 9-NO₂LA might participate in both lipid peroxidation and nitric oxide release pathways. In stark contrast, 10-NO₂LA shows significantly higher stability, yielding primarily a hydroxynitro derivative. [] This difference in stability is attributed to the position of the nitro group influencing the ability to donate hydrogen atoms and form stable radical intermediates. [] This finding is crucial as it could explain why 10-NO₂LA, but not 9-NO₂LA, has been detected in biological fluids and might point to distinct biological roles for these isomers. []
Q3: What synthetic approaches have been successful in obtaining 10-NO₂LA for research purposes?
A3: A practical and efficient method to synthesize 10-NO₂LA involves a convergent eight-step sequence. [] The crucial step utilizes a nitro aldol reaction between 9-oxononanoic acid methyl ester and 1-nitronon-3(Z)-ene, yielding the desired compound as a single regio- and geometrical isomer. [] This method enables the production of sufficient quantities of pure 10-NO₂LA for further investigation into its biological activity and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
